molecular formula C28H18N2 B13355315 12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole

12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole

Cat. No.: B13355315
M. Wt: 382.5 g/mol
InChI Key: OEWZMBOXEMWHSR-UHFFFAOYSA-N
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Description

12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole is a complex organic compound that belongs to the indolo[3,2-h]carbazole family. This compound is characterized by its unique structure, which includes a phenyl group and a dihydrobenzoindole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of palladium-catalyzed cross-coupling reactions followed by cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives .

Scientific Research Applications

12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole involves its interaction with molecular targets such as protein kinases. It can inhibit the activity of these enzymes, leading to the disruption of signaling pathways involved in cell growth and proliferation. This makes it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole stands out due to its unique structural features, which confer specific electronic properties and biological activities.

Properties

Molecular Formula

C28H18N2

Molecular Weight

382.5 g/mol

IUPAC Name

16-phenyl-12,16-diazahexacyclo[11.11.0.02,11.05,10.015,23.017,22]tetracosa-1(13),2(11),3,5,7,9,14,17,19,21,23-undecaene

InChI

InChI=1S/C28H18N2/c1-2-9-19(10-3-1)30-26-13-7-6-12-21(26)24-16-23-22-15-14-18-8-4-5-11-20(18)28(22)29-25(23)17-27(24)30/h1-17,29H

InChI Key

OEWZMBOXEMWHSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)NC6=C5C=CC7=CC=CC=C76

Origin of Product

United States

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